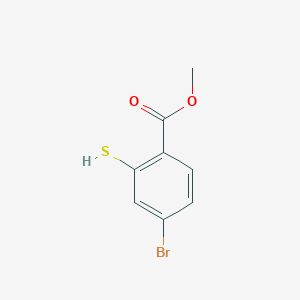

Methyl 4-bromo-2-mercaptobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-bromo-2-mercaptobenzoate is an organic compound with the molecular formula C8H7BrO2S It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a mercapto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-mercaptobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-mercaptobenzoate. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-mercaptobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The mercapto group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding thiols or other reduced products

Common Reagents and Conditions:

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol

Major Products:

Substitution: Various substituted benzoates.

Oxidation: Sulfonic acids, sulfoxides.

Reduction: Thiols, reduced benzoates

Scientific Research Applications

Methyl 4-bromo-2-mercaptobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-mercaptobenzoate involves its interaction with various molecular targets. The bromine and mercapto groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This mechanism is of particular interest in the development of antimicrobial and anticancer agents .

Comparison with Similar Compounds

Methyl 4-bromobenzoate: Lacks the mercapto group, making it less reactive in certain chemical reactions.

Methyl 2-mercaptobenzoate:

Methyl 4-iodo-2-mercaptobenzoate: Similar structure but with an iodine atom instead of bromine, leading to different reactivity and applications

Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Biological Activity

Methyl 4-bromo-2-mercaptobenzoate (MBMB) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of MBMB, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H9BrO2S

- Molecular Weight : 263.14 g/mol

- IUPAC Name : this compound

The presence of a bromine atom and a mercapto group in its structure suggests potential reactivity and biological interactions that could be exploited in therapeutic applications.

Mechanisms of Biological Activity

-

Antioxidant Properties :

- MBMB has been shown to exhibit antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property may contribute to its protective effects against various diseases, including cancer.

-

Antimicrobial Activity :

- Studies have indicated that MBMB possesses antimicrobial properties, making it a candidate for further exploration as an antimicrobial agent. The mechanism involves disrupting microbial cell membranes, leading to cell death.

-

Anticancer Potential :

- Preliminary research suggests that MBMB may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, which is a critical mechanism for cancer treatment.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis |

Case Studies and Experimental Findings

-

Antioxidant Activity :

- In vitro studies demonstrated that MBMB significantly reduced reactive oxygen species (ROS) levels in human cell lines, indicating its potential as an antioxidant agent. This was assessed using DPPH and ABTS assays, which measure radical scavenging ability.

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of MBMB against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed a dose-dependent inhibition of bacterial growth, suggesting its potential application in treating bacterial infections.

-

Anticancer Studies :

- In a recent experiment involving human lung cancer cells (A549), MBMB was found to induce apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity against cancer cells while sparing normal cells.

Properties

Molecular Formula |

C8H7BrO2S |

|---|---|

Molecular Weight |

247.11 g/mol |

IUPAC Name |

methyl 4-bromo-2-sulfanylbenzoate |

InChI |

InChI=1S/C8H7BrO2S/c1-11-8(10)6-3-2-5(9)4-7(6)12/h2-4,12H,1H3 |

InChI Key |

OCYYNJBCBCZDLK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.